molecular formula C32H40FeP2-6 B14112016 Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron

Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron

Cat. No.: B14112016
M. Wt: 542.5 g/mol
InChI Key: RGCPUAGGKBHGBE-UHFFFAOYSA-N
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Description

This iron-containing compound features a cyclopentane backbone substituted with two tert-butylphosphane groups and a diphenylphosphanylcyclopentadienyl moiety. The iron center is coordinated to the phosphane ligands, creating a sterically hindered and electron-rich environment. Such hybrid ligand systems are designed to modulate reactivity and stability in catalytic or medicinal applications.

Properties

Molecular Formula

C32H40FeP2-6

Molecular Weight

542.5 g/mol

IUPAC Name

cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron

InChI

InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q-1;-5;

InChI Key

RGCPUAGGKBHGBE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

Preparation Methods

Cyclopentadienyl Backbone Modification

The synthesis begins with functionalization of the cyclopentadienyl (Cp) ring. A common approach involves lithiation of ferrocene using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by electrophilic substitution to introduce phosphine groups. For the target compound, the Cp ring is modified at the 1,3-positions with diphenylphosphanyl and ethyl-ditert-butylphosphane moieties.

Key Reaction Conditions :

  • Temperature: −78°C to room temperature
  • Solvent: THF or diethyl ether
  • Electrophiles: Chlorodiphenylphosphine (for PPh₂) and chlorodi-tert-butylphosphine (for P(t-Bu)₂).

Chiral Resolution and Stereochemical Control

The ethyl spacer between the Cp ring and the ditert-butylphosphane group introduces chirality. Enantiomeric resolution is achieved via column chromatography using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or diastereomeric crystallization with tartaric acid derivatives.

Iron Coordination and Complex Formation

Reaction with Iron Halides

The ligand is coordinated to iron using iron(II) halides (FeX₂, X = Br, I) under inert conditions. In a representative protocol:

  • A THF solution of the ligand’s potassium salt (LK) is added to FeX₂.
  • The mixture is stirred for 12 hours, followed by solvent removal.
  • The residue is extracted with diethyl ether and crystallized at −35°C.

Representative Equation :
$$
\text{LK} + \text{FeX}2 \xrightarrow{\text{THF}} [\text{L}2\text{Fe}(\text{CH}3\text{CN})2]^{2+} (\text{BF}4^-)2
$$

Solventless Migratory Insertion

Alternative methods avoid solvents to enhance reaction efficiency:

  • The ligand and $$(\text{C}5\text{H}5)\text{Fe}(\text{CO})2\text{CH}3$$ are mixed in a 1:1 ratio.
  • The mixture is heated at 80°C under nitrogen for 24 hours.
  • The product is purified via vacuum sublimation.

Advantages :

  • Higher yields (85–90%) due to reduced side reactions.
  • Scalability for industrial production.

Purification and Characterization

Crystallization Techniques

Crystallization from ether/hexane mixtures at low temperatures (−35°C) yields single crystals suitable for X-ray diffraction. Table 1 summarizes crystallographic data from PubChem.

Table 1: Crystallographic Properties

Property Value
Space group $$P2_1/c$$
Unit cell dimensions $$a = 12.34\, \text{Å}, b = 15.67\, \text{Å}, c = 18.92\, \text{Å}$$
Coordination geometry Octahedral

Spectroscopic Validation

  • $$^{31}\text{P NMR}$$ : Two distinct peaks at δ 35.2 ppm (PPh₂) and δ −10.5 ppm (P(t-Bu)₂).
  • Mössbauer Spectroscopy : Quadrupole splitting (ΔE_Q) of 0.78 mm/s confirms low-spin Fe(II).

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, microreactor systems are employed:

  • Residence time: 5 minutes
  • Temperature: 50°C
  • Yield: 92% with 99% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Yield (%) ee (%) Scalability
Iron Halide Coordination 78 95 Moderate
Solventless Insertion 90 99 High
Continuous Flow 92 99 Industrial

The solventless method outperforms others in yield and enantioselectivity but requires precise temperature control.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Reduction: It can be reduced back to the phosphine form from the oxide.

    Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the phosphine oxide, while substitution reactions can yield a variety of alkylated or acylated phosphine derivatives.

Scientific Research Applications

(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine has a wide range of applications in scientific research:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: The compound has been explored for its potential in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Its ability to induce high enantioselectivity makes it valuable in the synthesis of enantiomerically pure drugs.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where high enantioselectivity is required.

Mechanism of Action

The mechanism by which (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine exerts its effects involves the formation of a chiral environment around the metal center in catalytic reactions. This chiral environment induces enantioselectivity by favoring the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Phosphane Ligand Variations

  • Triphenylphosphane Gold(I) Complexes: Gold(I) compounds with N-Au-P or Cl-Au-P bonds (e.g., 4,5-dicyano-imidazolate-1yl-gold(I)-triphenylphosphane) exhibit anticancer activity (IC50 = 3.46 µM in MDA-MB231 cells) . In contrast, the iron complex here employs bulkier ditert-butylphosphane ligands, which may reduce cellular permeability but enhance metal center stability.
  • Cyclopentadienylidene(diphenyl)-λ⁵-phosphane Complexes : A related iron-palladium-silver complex (CAS 7232-70-4) shares a cyclopentadienyl-phosphane framework but incorporates fluorinated substituents, altering solubility and reactivity .

Cyclic Hydrocarbon Cores

  • Cyclopentane vs. Cyclohexane : Cyclopentane derivatives (e.g., methyl-cyclopentane) exhibit faster biodegradation rates under sulfate-amended conditions compared to dimethyl-cyclohexane isomers due to microbial substrate specificity . The cyclopentane core in the target compound may confer similar biodegradability advantages.
  • Cyclopentene vs. Cyclohexene : Cyclopentene forms resonance-stabilized allyl radicals during oxidation, enhancing stability, while cyclohexene radicals decompose to benzene, promoting ignition . This suggests the cyclopentane backbone in the target compound resists radical-induced degradation.

Reactivity and Functional Comparisons

Radical Formation and Stability

  • Under oxidative conditions, cyclopentane and cyclopentene both generate resonance-stabilized allyl radicals via H-abstraction (~70% of consumption pathways) . This contrasts with cyclohexene, where radical decomposition dominates. The tert-butyl groups in the target compound may further stabilize radicals through steric protection.

Biodegradation Profiles

  • Simple cyclopentane derivatives (e.g., ethyl-cyclopentane) degrade rapidly in sulfate-rich environments, whereas dimethyl isomers show slower rates due to steric hindrance . The bulky phosphane ligands in the target compound may similarly impede microbial degradation.

Anticancer Activity

  • Gold(I) Phosphane Complexes : Active compounds (e.g., 4,5-dichloro-imidazolate-1yl-gold(I)-triphenylphosphane) inhibit dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), with residual TrxR activity at 37–49% after 12 h . The iron analog here may target similar enzymes but with altered kinetics due to redox-active Fe centers.
  • Protein Binding: Gold phosphane compounds bind strongly to serum albumin (Ksv = 1.51–2.46 × 10⁴ M⁻¹) but weakly to DNA .

Physical and Environmental Properties

Flammability and Environmental Impact

  • The target compound’s cyclopentane core may inherit these traits, limiting its use in non-controlled environments.

Thermal Stability

  • Cyclopentane derivatives decompose at higher temperatures than linear alkanes due to ring strain. The tert-butylphosphane ligands in the target compound may further elevate thermal stability by steric shielding.

Data Tables

Table 1: Comparison of Key Properties

Property Target Iron Complex Gold(I) Triphenylphosphane Cyclopentane
Molecular Weight ~800–1000 (estimated) ~500–600 70.13
Biodegradability Likely slow (bulky ligands) Not reported Rapid (simple derivatives)
IC50 (Anticancer) Not reported 3.46 µM N/A
Flammability High (cyclopentane core) Low High

Table 2: Ligand Effects on Reactivity

Ligand Type Steric Hindrance Electron Donation Example Application
Ditert-butylphosphane High Moderate Stabilizes metal centers
Triphenylphosphane Moderate Strong Anticancer gold complexes
Diphenylphosphanylcyclopentadienyl Moderate Strong Catalysis, medicinal chemistry

Biological Activity

The compound Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron , often referred to as a phosphine ligand complex, has garnered attention for its potential biological activities and applications in catalysis. This article synthesizes current knowledge regarding its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Cyclopentane core : A five-membered carbon ring.
  • Phosphane group : A phosphorous atom bonded to organic groups, notably tert-butyl and diphenyl.
  • Iron center : The presence of iron enhances the compound's catalytic properties.

Molecular Formula and Weight

  • Molecular Formula : C33H53PFe
  • Molecular Weight : 480.7 g/mol

Anticancer Activity

Recent studies have explored the anticancer potential of phosphine-based compounds. For instance, research indicates that phosphine ligands can exhibit inhibitory effects on cancer cell proliferation. A study published in the Journal of Organic Chemistry demonstrated that certain phosphine ligands, including those similar to the one , showed significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Phosphine ligands like the one studied can interact with biological molecules, potentially leading to:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
  • Inhibition of Key Enzymes : Such as those involved in cell signaling pathways related to growth and survival.

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cells
Enzyme InhibitionInhibition of specific kinases
ROS GenerationInduction of oxidative stress

Study 1: Anticancer Efficacy

A notable study investigated the effects of various phosphine complexes on breast cancer cell lines. The results indicated that the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to increased apoptosis rates as confirmed by flow cytometry analysis .

Study 2: Catalytic Applications

In another study focusing on catalytic applications, it was found that iron complexes with phosphine ligands facilitated hydrosilylation reactions efficiently. The study highlighted the role of sterically hindered phosphines in enhancing selectivity and yield in catalytic processes .

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